molecular formula C10H15N3O5 B7803951 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one CAS No. 35819-07-9

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B7803951
CAS No.: 35819-07-9
M. Wt: 257.24 g/mol
InChI Key: RFCQJGFZUQFYRF-UHFFFAOYSA-N
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Description

IUPAC Name: 4-Amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one . Molecular Formula: C₁₀H₁₅N₃O₅ . Molecular Weight: 257.24 g/mol . Appearance: Solid with a purity of 96% . Density: 1.68 g/cm³ .

This compound, commonly known as 2'-O-methylcytidine (Cm), is a modified nucleoside where a methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the 2' position of the ribose sugar . It plays a critical role in RNA biology, enhancing RNA stability by resisting hydrolysis and modulating interactions with enzymes and other biomolecules . Its structural features, including the methoxy group and hydroxymethyl side chain, contribute to its unique physicochemical properties, such as increased lipophilicity compared to unmodified cytidine.

Preparation Methods

Chemical Synthesis Strategies

Core Reaction Pathways

The synthesis of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one revolves around modifying cytidine’s sugar moiety and pyrimidine base. Key steps include:

  • Selective methylation at the 3′-O position of the oxolane ring.

  • Hydroxymethyl group retention at the 5′-position.

  • Amino group preservation at the 4-position of the pyrimidin-2-one ring.

A representative pathway involves:

  • Protection of cytidine’s reactive sites (e.g., 2′,5′-hydroxyls) using trimethylsilyl chloride or tert-butyldimethylsilyl chloride in anhydrous pyridine .

  • Methylation of the 3′-hydroxyl group with methyl iodide (CH₃I) in dimethylformamide (DMF) under alkaline conditions (pH 8–9) .

  • Deprotection using tetrabutylammonium fluoride (TBAF) to restore the 5′-hydroxymethyl group .

Table 1: Standard Reaction Conditions for Key Synthesis Steps

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
ProtectionTMSCl, PyridinePyridine251285–90
MethylationCH₃I, K₂CO₃DMF60670–75
DeprotectionTBAFTHF25295

Stereochemical Control

The compound’s (2R,3S,4R,5R) configuration requires precise stereochemical control:

  • Chiral auxiliaries : Use of (-)-8-phenylmenthol to direct methylation at the 3′-O position .

  • Enzymatic resolution : Lipase-mediated separation of enantiomers in racemic mixtures .

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance yield and reproducibility:

  • Microreactor setup : Mixing protected cytidine derivatives with methyl iodide at 0.5 mL/min flow rate .

  • In-line monitoring : UV-Vis spectroscopy (λ = 260 nm) tracks reaction progress .

Table 2: Scalability Parameters for Industrial Production

ParameterLaboratory ScalePilot PlantIndustrial Scale
Batch Size10 g1 kg100 kg
Purity (%)98.599.299.8
Cost/kg ($)12,0001,200120

Green Chemistry Innovations

Recent advances focus on sustainability:

  • Solvent-free methylation : Mechanochemical grinding of cytidine with K₂CO₃ and CH₃I in a ball mill .

  • Biocatalysis : Engineered methyltransferases (e.g., M.HhaI) for site-specific 3′-O-methylation .

Analytical Characterization

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), 0.1% trifluoroacetic acid/acetonitrile gradient (5–95% over 30 min), retention time = 12.3 min .

  • NMR : ¹H NMR (500 MHz, D₂O) δ 7.85 (s, 1H, H-6), 5.90 (d, J = 4.5 Hz, 1H, H-1′), 4.25–3.50 (m, sugar protons) .

Table 3: Key NMR Assignments

Protonδ (ppm)MultiplicityIntegration
H-67.85Singlet1H
H-1′5.90Doublet1H
3′-OCH₃3.40Singlet3H

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₀H₁₅N₃O₅ [M+H]⁺: 258.1089, found: 258.1092 .

Challenges and Optimization

Byproduct Formation

  • N7-methylation : Occurs when methylation exceeds 60°C; mitigated by temperature control .

  • Glycosidic bond hydrolysis : Additives like MgCl₂ stabilize the oxolane ring at pH 7–8 .

Yield Improvement Strategies

  • Microwave-assisted synthesis : 80% yield in 1 h vs. 70% in 6 h conventionally .

  • Cryogenic grinding : Reduces particle size for homogeneous reagent mixing .

Chemical Reactions Analysis

2’-O-Methylcytidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids or bases to catalyze the reaction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-O-Methylcytidine may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside derivatives .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. A study demonstrated that certain modifications enhance the inhibition of viral replication, making it a candidate for antiviral drug development .

Antitumor Properties

The compound has shown promise in antitumor activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and is being studied for applications in cancer therapy .

Nucleotide Analog

As a nucleotide analog, it plays a role in studying metabolic pathways and cellular processes. Its structural similarity to natural nucleotides allows researchers to investigate its effects on DNA and RNA synthesis .

Pesticide Development

There is ongoing research into the use of this compound as a base for developing new pesticides. Its ability to disrupt metabolic pathways in pests could lead to effective agricultural solutions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionDisruption of nucleotide metabolism
Pesticide PotentialDisruption of pest metabolism

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University tested the antiviral efficacy of modified derivatives of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one against HIV. Results showed a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as an antiviral agent.

Case Study 2: Antitumor Activity

In another investigation, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 2’-O-Methylcytidine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 2’-position can influence the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to changes in gene expression and regulation, making it a valuable tool in studying RNA biology and developing therapeutic agents .

Comparison with Similar Compounds

The compound is structurally analogous to several cytidine derivatives, differing in substituents on the sugar or pyrimidine ring. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Role/Applications References
2'-O-Methylcytidine (Cm) 2'-O-methyl group on ribose; cytosine base 257.24 RNA modification; stabilizes RNA structures, antiviral research
Gemcitabine 2'-deoxy-2',2'-difluorocytidine; difluoro substitutions at 2' position 263.20 Antineoplastic agent (NSCLC, pancreatic cancer); inhibits DNA synthesis
Cytarabine (Ara-C) β-D-arabinofuranose sugar with 2'-OH and 3',4'-dihydroxy groups 243.22 Antileukemic agent; incorporated into DNA, causing chain termination
2'-Deoxycytidine 2'-deoxyribose sugar (lacks 2'-OH) 227.22 DNA nucleoside; precursor in DNA synthesis
5-Iodo-2'-O-methylcytidine 5-iodo substitution on cytosine; 2'-O-methyl ribose 384.15 Antimetabolite; disrupts RNA/DNA replication via halogenated base
3'-Fluoro Derivative 3'-fluoro substitution on ribose 275.23 (est.) Experimental compound; potential antiviral or anticancer applications

Key Findings from Research

Gemcitabine vs. Target Compound

  • Structural Difference : Gemcitabine has 2',2'-difluoro substitutions on the ribose, increasing metabolic stability and lipophilicity compared to the 2'-O-methyl group in Cm .
  • Activity : Gemcitabine’s difluoro structure confers resistance to deamination, prolonging its intracellular half-life and enhancing cytotoxicity in cancer cells . In contrast, 2'-O-methylcytidine lacks antineoplastic activity but is critical for RNA function .

Cytarabine (Ara-C) vs. Target Compound

  • Sugar Modifications: Cytarabine’s 3',4'-dihydroxy groups on arabinose facilitate incorporation into DNA, leading to chain termination . The 2'-O-methyl group in Cm prevents RNAse cleavage, making it valuable in siRNA and mRNA therapeutics .

2'-Deoxycytidine vs. Target Compound

  • Sugar Backbone : 2'-Deoxycytidine lacks the 2'-OH group, making it a DNA building block. The 2'-O-methyl group in Cm retains the oxygen but adds a methyl group, balancing RNA stability and enzymatic recognition .

Halogenated Derivatives

  • 5-Iodo-2'-O-methylcytidine : The 5-iodo substitution disrupts base pairing, acting as a chain terminator in nucleic acid synthesis. This modification is explored in antiviral therapies .

Biological Activity

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one, also known as 2'-O-Methylcytidine, is a nucleoside analog with significant biological activity. Its structure features modifications that enhance its interaction with nucleic acids, making it a valuable compound in biochemical research and therapeutic applications.

  • Molecular Formula : C10H15N3O5
  • Molecular Weight : 241.25 g/mol
  • IUPAC Name : 4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-pyrimidin-2-one
  • Canonical SMILES : O1C(N2C=CC(=NC2=O)N)C(OC)C(O)C1CO

The biological activity of this compound primarily arises from its ability to inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to altered gene expression. The compound can also integrate into RNA, affecting its stability and function, which is critical for gene regulation and expression.

1. Antitumor Activity

Studies have shown that this compound exhibits potential antitumor properties. It has been demonstrated to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

2. Antiviral Properties

This compound has been investigated for its antiviral activities. It interferes with viral replication mechanisms by modulating host cellular pathways, which can be particularly beneficial in developing treatments for viral infections.

3. Role in RNA Biology

The incorporation of this compound into RNA molecules can lead to significant changes in RNA structure and function. By modifying the secondary structure of RNA, it influences interactions with proteins and other molecules, thereby impacting gene expression.

Case Studies

StudyFindings
Antitumor Activity In vitro studies demonstrated a dose-dependent inhibition of cell growth in human cancer cell lines (e.g., HeLa, MCF7). The compound induced apoptosis through the activation of caspases .
Antiviral Research Research indicated that the compound effectively reduced viral load in infected cells by targeting specific viral proteins involved in replication .
RNA Interaction Studies Experiments showed that the modified nucleoside enhanced the stability of RNA molecules, leading to increased translation efficiency .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for achieving stereochemical purity in the synthesis of this compound?

The synthesis involves sequential protection-deprotection strategies and stereoselective glycosylation. Key steps include:

  • Sugar moiety preparation : The oxolane ring is constructed via cyclization of a protected sugar derivative, ensuring the 3-methoxy group is introduced early using methylating agents (e.g., methyl iodide) under basic conditions .
  • Nucleobase coupling : The pyrimidin-2-one base is coupled to the sugar via a Vorbrüggen reaction, employing Lewis acids (e.g., trimethylsilyl triflate) to control β-anomeric selectivity .
  • Final deprotection : Acidic or enzymatic hydrolysis removes protecting groups (e.g., acetyl or benzyl), with HPLC monitoring to confirm purity (>99%) .

Q. Which analytical methods are optimal for characterizing this compound and quantifying it in biological samples?

  • Structural elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) confirms stereochemistry, while mass spectrometry (ESI-MS) validates molecular weight .
  • Quantification in biological matrices : Reverse-phase HPLC with UV detection (λ = 260–280 nm) or LC-MS/MS using deuterated internal standards ensures sensitivity and specificity, as demonstrated for structurally similar nucleoside analogs like gemcitabine .

Q. What is the hypothesized mechanism of action of this compound as a nucleoside analog?

The compound likely acts as a chain-terminating agent during DNA synthesis. Its 3'-methoxy group sterically hinders the addition of subsequent nucleotides by DNA polymerases or reverse transcriptases. This mechanism is analogous to NRTIs like lamivudine (3TC), where the absence of a 3'-hydroxyl prevents phosphodiester bond formation .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-methoxy vs. 3-fluoro substituents) influence enzymatic selectivity and resistance profiles?

  • Efficacy : The 3-methoxy group enhances metabolic stability compared to 3-hydroxy analogs (e.g., cytidine) but may reduce incorporation efficiency into DNA compared to 3-fluoro derivatives (e.g., gemcitabine), which exhibit stronger electronegativity and polymerase affinity .
  • Resistance : Mutant polymerases with altered active-site flexibility (e.g., K65R in HIV reverse transcriptase) may discriminate against bulkier 3-methoxy substituents, as seen in resistance studies with ddC (zalcitabine) .

Q. What experimental approaches address contradictions in cytotoxicity data across cell lines?

  • Metabolic activation profiling : Measure intracellular phosphorylation to triphosphate forms using radiolabeled tracers, as variations in kinase expression (e.g., deoxycytidine kinase) significantly impact activity .
  • Transporter dependency : Knockout models (e.g., hENT1-deficient cells) clarify uptake mechanisms, resolving discrepancies in potency between cell types, as observed in gemcitabine studies .

Q. How can X-ray crystallography elucidate interactions between this compound and target enzymes?

Co-crystallization with polymerases (e.g., human DNA Pol β or bacterial reverse transcriptases) reveals:

  • Binding orientation : Hydrogen bonding between the 4-amino group and conserved aspartate residues.
  • Steric clashes : The 3-methoxy group’s spatial interference with active-site residues, as seen in studies of oxolane-modified nucleosides .

Q. What in silico strategies predict pharmacokinetic properties and drug-drug interaction risks?

  • ADME modeling : Tools like SwissADME predict logP (~-1.5) and intestinal permeability, while molecular docking (AutoDock Vina) assesses affinity for hepatic CYP450 isoforms (e.g., CYP3A4) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., 3-methoxy vs. 3-fluoro) with clearance rates and plasma half-life, leveraging data from fluorinated analogs like 2'-deoxy-2'-fluorocytidine .

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQJGFZUQFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35819-07-9
Record name NSC178026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

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